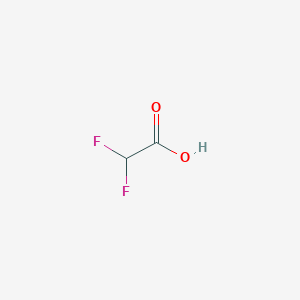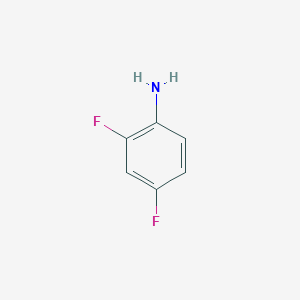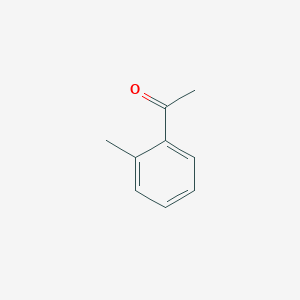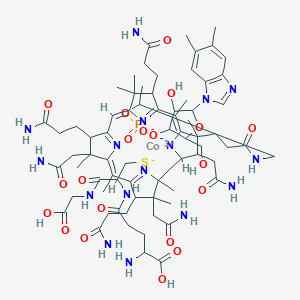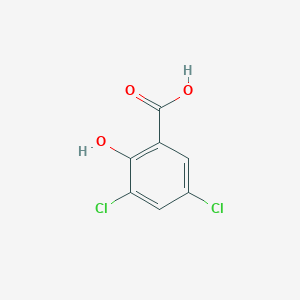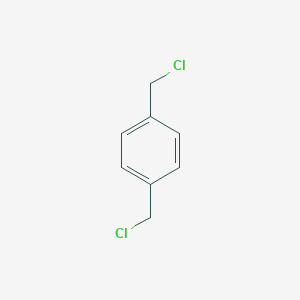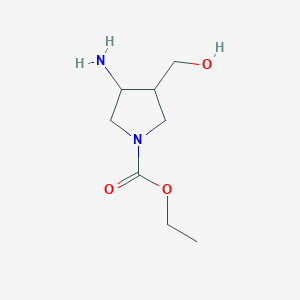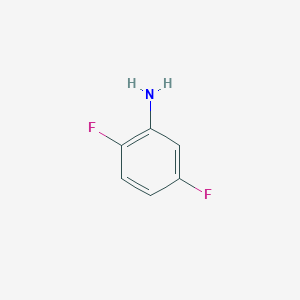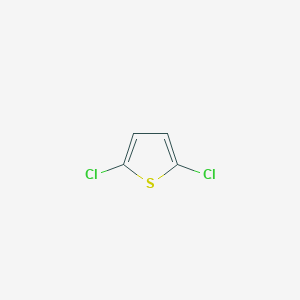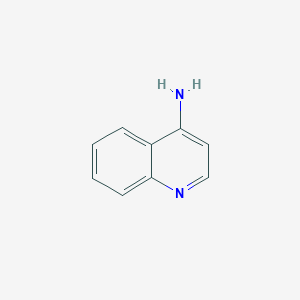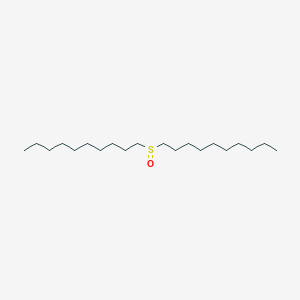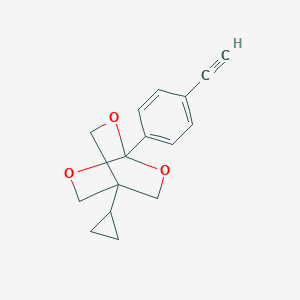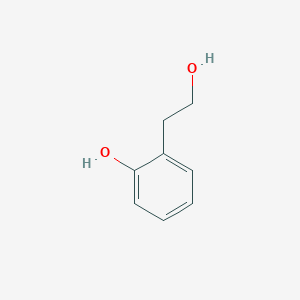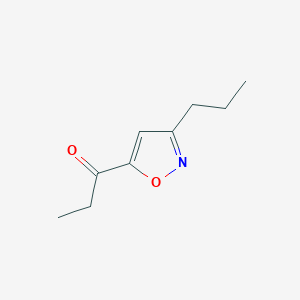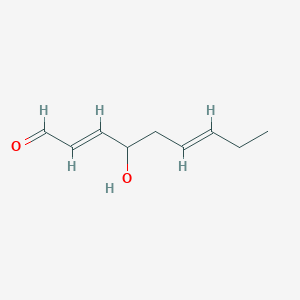
4-Hydroxynona-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxynona-2,6-dienal (HNE) is a highly reactive aldehyde that is produced as a result of lipid peroxidation. HNE has been shown to have both beneficial and detrimental effects on cells, depending on the concentration and duration of exposure. In recent years, HNE has gained attention as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
4-Hydroxynona-2,6-dienal exerts its effects through covalent modification of proteins and other biomolecules. 4-Hydroxynona-2,6-dienal can react with cysteine, histidine, and lysine residues in proteins, leading to the formation of adducts that can alter protein function and stability. 4-Hydroxynona-2,6-dienal can also react with DNA and lipids, leading to DNA damage and lipid peroxidation.
Biochemische Und Physiologische Effekte
4-Hydroxynona-2,6-dienal has been shown to modulate several cellular processes, including cell proliferation, apoptosis, autophagy, and senescence. 4-Hydroxynona-2,6-dienal can also induce oxidative stress and inflammation, which can lead to tissue damage and dysfunction. 4-Hydroxynona-2,6-dienal has been shown to have both pro- and anti-inflammatory effects, depending on the context and concentration.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxynona-2,6-dienal is a highly reactive molecule that can be difficult to work with in the laboratory. 4-Hydroxynona-2,6-dienal can react with other biomolecules, leading to the formation of unwanted side products. However, 4-Hydroxynona-2,6-dienal is a useful tool for studying oxidative stress and lipid peroxidation in biological systems. 4-Hydroxynona-2,6-dienal can be used to induce oxidative stress in cell cultures and animal models, allowing researchers to study the effects of oxidative stress on cellular processes.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 4-Hydroxynona-2,6-dienal. One area of interest is the role of 4-Hydroxynona-2,6-dienal in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 4-Hydroxynona-2,6-dienal has been shown to accumulate in the brains of patients with these diseases, but the exact role of 4-Hydroxynona-2,6-dienal in disease pathogenesis is not fully understood. Another area of interest is the use of 4-Hydroxynona-2,6-dienal as a therapeutic target for cancer. 4-Hydroxynona-2,6-dienal has been shown to induce apoptosis in cancer cells, but the mechanisms underlying this effect are not fully understood. Finally, there is interest in developing new methods for detecting 4-Hydroxynona-2,6-dienal in biological samples, as current methods are limited by their sensitivity and specificity.
Synthesemethoden
4-Hydroxynona-2,6-dienal can be synthesized through the oxidation of linoleic acid or arachidonic acid. The most commonly used method involves the reaction of linoleic acid with singlet oxygen in the presence of a photosensitizer. This method has been optimized to produce high yields of 4-Hydroxynona-2,6-dienal with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
4-Hydroxynona-2,6-dienal has been extensively studied in various biological systems, including cell cultures, animal models, and human tissues. 4-Hydroxynona-2,6-dienal has been shown to modulate several signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 4-Hydroxynona-2,6-dienal has also been shown to induce apoptosis, autophagy, and senescence in cancer cells. In addition, 4-Hydroxynona-2,6-dienal has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and atherosclerosis.
Eigenschaften
CAS-Nummer |
129047-94-5 |
|---|---|
Produktname |
4-Hydroxynona-2,6-dienal |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(2E,6E)-4-hydroxynona-2,6-dienal |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h3-5,7-9,11H,2,6H2,1H3/b4-3+,7-5+ |
InChI-Schlüssel |
SGYMXVFEVUMCKO-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C/CC(/C=C/C=O)O |
SMILES |
CCC=CCC(C=CC=O)O |
Kanonische SMILES |
CCC=CCC(C=CC=O)O |
Synonyme |
4-hydroxynona-2,6-dienal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



